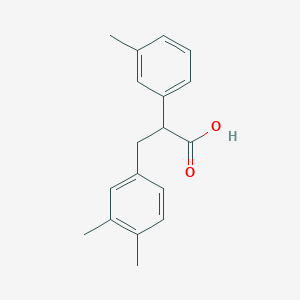
3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid is an organic compound characterized by the presence of two aromatic rings substituted with methyl groups and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of 3,4-dimethylbenzene with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation: The resulting product undergoes oxidation using an oxidizing agent like potassium permanganate (KMnO4) to introduce the carboxylic acid functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for efficient production.
化学反応の分析
Types of Reactions
3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(3,4-Dimethylphenyl)-2-phenylpropanoic acid: Similar structure but lacks the methyl group on the second aromatic ring.
2-(3,4-Dimethylphenyl)propanoic acid: Similar structure but lacks the second aromatic ring.
Uniqueness
3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid is unique due to the presence of two methyl-substituted aromatic rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
特性
分子式 |
C18H20O2 |
|---|---|
分子量 |
268.3 g/mol |
IUPAC名 |
3-(3,4-dimethylphenyl)-2-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C18H20O2/c1-12-5-4-6-16(9-12)17(18(19)20)11-15-8-7-13(2)14(3)10-15/h4-10,17H,11H2,1-3H3,(H,19,20) |
InChIキー |
OBMISDSSFCIHEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(CC2=CC(=C(C=C2)C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















